molecular formula C12H11NO B2524287 2-Methyl-5-(pyridin-3-yl)phenol CAS No. 1214377-81-7

2-Methyl-5-(pyridin-3-yl)phenol

Cat. No.: B2524287
CAS No.: 1214377-81-7
M. Wt: 185.226
InChI Key: OQQVCNDZMAUGCT-UHFFFAOYSA-N
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Description

2-Methyl-5-(pyridin-3-yl)phenol is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.226. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

  • Electrochemical Protection : Compounds related to 2-Methyl-5-(pyridin-3-yl)phenol demonstrated effective corrosion inhibition for carbon steel in acidic environments. Schiff bases synthesized from similar compounds were characterized by spectroscopic techniques and showed significant adsorption on carbon steel surfaces, following Langmuir's adsorption isotherm. The efficiency of these inhibitors increased with concentration, and this phenomenon was confirmed through electrochemical studies and surface characterization techniques (El-Lateef et al., 2015).

Chemo-sensing and Imaging

  • Selective Fluorescent Sensing : Hydrazones derived from compounds structurally similar to this compound were found to exhibit a fluorescence "turn on" response specifically towards Al3+ ions. This phenomenon was utilized in living cell imaging, indicating the potential of these compounds in biological sensing applications (Rahman et al., 2017).

Antimicrobial and Antifungal Properties

  • Antifungal Activity : Pyrazolo[1,5-a]pyrimidine derivatives of a structurally similar compound showed promising antifungal abilities against various phytopathogenic fungi, highlighting the potential of these compounds in agricultural and pharmaceutical applications (Zhang et al., 2016).

Analytical Applications

  • Selective Ion Detection : Complexation studies indicated that certain ligands related to this compound act as selective sensors for europium ions. Coated graphite electrodes were developed using these ligands, demonstrating significant selectivity and sensitivity for europium ion detection, which can be applied in various analytical fields (Upadhyay et al., 2013).

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 2-Methyl-5-(pyridin-3-yl)phenol may also interact with various biological targets.

Mode of Action

It is known that many bioactive aromatic compounds interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target molecules.

Biochemical Pathways

Similar compounds such as indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect a wide range of biochemical pathways.

Pharmacokinetics

The pharmacokinetic profiles of similar compounds have been evaluated . The bioavailability of a compound is influenced by its ADME properties, which in turn are affected by factors such as the compound’s chemical structure, solubility, stability, and the presence of functional groups.

Result of Action

Similar compounds have been reported to exhibit various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or ions, temperature, and the specific characteristics of the biological system in which the compound is present. For instance, the Suzuki–Miyaura coupling reaction, a common method for synthesizing compounds like this compound, is known to be influenced by the choice of boron reagents, which can be affected by environmental factors .

Properties

IUPAC Name

2-methyl-5-pyridin-3-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-9-4-5-10(7-12(9)14)11-3-2-6-13-8-11/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQVCNDZMAUGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214377-81-7
Record name 2-methyl-5-(pyridin-3-yl)phenol
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